molecular formula C9H15NO2 B11916856 2-Azaspiro[4.4]nonane-1-carboxylic acid CAS No. 96798-55-9

2-Azaspiro[4.4]nonane-1-carboxylic acid

Katalognummer: B11916856
CAS-Nummer: 96798-55-9
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: GWYGFBRIEBPBHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[44]nonane-1-carboxylic acid is a spirocyclic compound that features a unique structural motif, consisting of a spiro-connected azetidine and cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable azetidine precursor with a cyclohexanone derivative under acidic or basic conditions to form the spirocyclic core. The carboxylic acid functionality can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azaspiro[4.4]nonane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.4]nonane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.4]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 2-Azaspiro[4.4]nonane-4-carboxylic acid
  • 2-Azaspiro[4.4]nonane-1,3-dione
  • 2-Azaspiro[4.4]nonane-2-carboxylic acid

Comparison: 2-Azaspiro[4.4]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Eigenschaften

CAS-Nummer

96798-55-9

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-azaspiro[4.4]nonane-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)7-9(5-6-10-7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12)

InChI-Schlüssel

GWYGFBRIEBPBHF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCNC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.